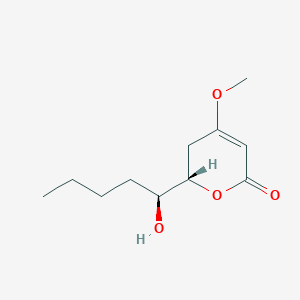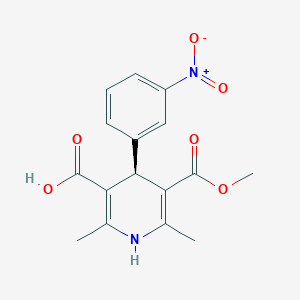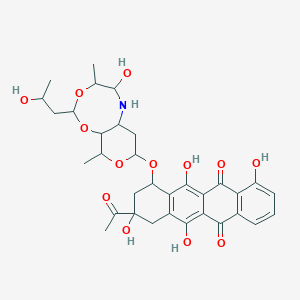![molecular formula C7H7NO5S3 B022993 5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide CAS No. 105951-35-7](/img/structure/B22993.png)
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.
Mechanism Of Action
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon B-cell activation, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemical And Physiological Effects
TAK-659 has been shown to inhibit B-cell activation, proliferation, and survival in vitro and in vivo. It also suppresses the production of cytokines and chemokines that are involved in inflammation and immune responses. In addition, TAK-659 has been shown to modulate the function of other immune cells, such as T cells and natural killer cells, through indirect mechanisms.
Advantages And Limitations For Lab Experiments
TAK-659 is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying B-cell receptor signaling and its role in disease pathogenesis. Its specificity also reduces the potential for off-target effects and toxicity. However, the limited solubility and stability of TAK-659 can pose challenges in experimental design and interpretation. In addition, the high cost of TAK-659 may limit its accessibility for some researchers.
Future Directions
There are several future directions for the study of TAK-659. First, the development of more efficient and cost-effective synthesis methods will facilitate its widespread use in research. Second, the investigation of its efficacy in combination with other drugs or immunotherapies may enhance its therapeutic potential. Third, the identification of biomarkers that predict response to TAK-659 will enable personalized treatment strategies. Fourth, the exploration of its effects on other signaling pathways and immune cells will broaden our understanding of its mechanism of action. Finally, the evaluation of its safety and efficacy in clinical trials will determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions, including the cyclization of 2-chloro-5-nitrobenzenesulfonamide with 2-aminothiophenol, followed by the reduction of the nitro group and oxidation of the thiol to a sulfonic acid. The final product is obtained by the reaction of the resulting sulfonic acid with thionyl chloride. The overall yield of this synthesis method is approximately 35%.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. It has also shown efficacy in models of rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
105951-35-7 |
|---|---|
Product Name |
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide |
Molecular Formula |
C7H7NO5S3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4,7,7-trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H7NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3H,1-2H2,(H2,8,12,13) |
InChI Key |
BGNCCUHEGHNNAP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
melting_point |
242.5 °C |
synonyms |
5,6-DIHYDRO-4-OXO-4H-THIENO[2,3-B]THIINE-2-SULFONAMIDE 7,7-DIOXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





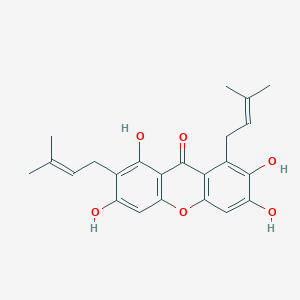
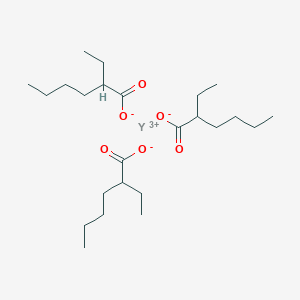
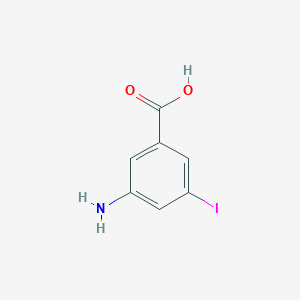
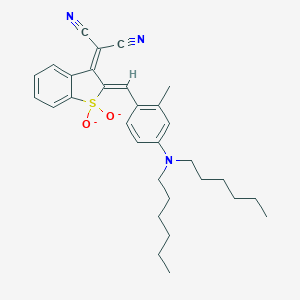
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
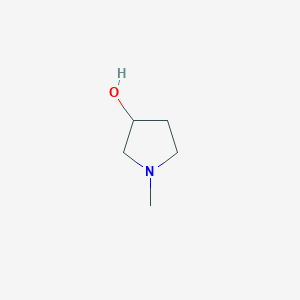
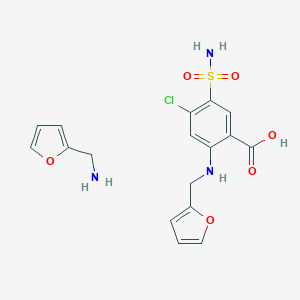
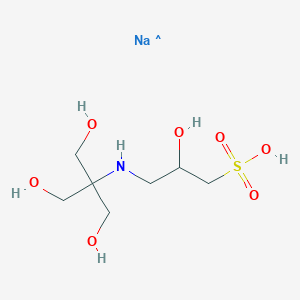
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
